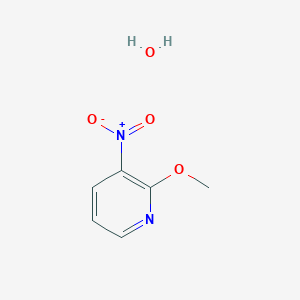

2-Methoxy-3-nitropyridine hydrate

Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in a multitude of natural products, pharmaceuticals, and functional materials. Its derivatives are integral to the field of heterocyclic research, serving as key intermediates in the synthesis of complex molecular architectures. The nitrogen atom in the pyridine ring imparts unique chemical properties, influencing the electron density distribution and reactivity of the entire system. This makes pyridine derivatives versatile substrates for a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. The continuous exploration of novel pyridine derivatives is driven by the quest for new therapeutic agents, agrochemicals, and advanced materials with tailored properties.

Significance of Methoxy- and Nitro-Substituted Pyridines in Organic Synthesis and Mechanism Studies

The introduction of methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups onto the pyridine ring dramatically influences its electronic properties and reactivity, making such compounds valuable tools in organic synthesis and for mechanistic investigations. The methoxy group, an electron-donating group, and the nitro group, a powerful electron-withdrawing group, create a "push-pull" electronic environment within the molecule. This electronic dichotomy can activate the pyridine ring for specific reactions and direct the regioselectivity of further functionalization.

For instance, the nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of leaving groups at the ortho and para positions. nih.gov This reactivity is a cornerstone for the synthesis of a diverse array of substituted pyridines. The methoxy group, in addition to its electronic influence, can also be a site for chemical modification, such as ether cleavage to reveal a reactive hydroxyl group. The study of methoxy- and nitro-substituted pyridines provides valuable insights into reaction mechanisms, substituent effects, and the principles of aromatic reactivity. nih.govontosight.ai

Academic Research Trajectories for 2-Methoxy-3-nitropyridine (B1295690) Hydrate (B1144303)

While extensive research exists for a variety of methoxy- and nitro-substituted pyridines, academic investigations specifically targeting 2-methoxy-3-nitropyridine hydrate are less prevalent in publicly accessible literature. The compound is cataloged with the CAS number 1881328-81-9, indicating its recognition as a distinct chemical entity. bldpharm.com However, detailed studies on its synthesis, characterization, and reactivity as a hydrate are limited.

Research on closely related isomers, such as 3-methoxy-2-nitropyridine (B1296613) and various 2-amino-6-methoxy-3-nitropyridine (B1334430) derivatives, provides a foundation for understanding the potential chemical behavior of this compound. google.comsigmaaldrich.com For example, the synthesis of related compounds often involves the nitration of a corresponding methoxypyridine or the methoxylation of a nitrated chloropyridine. google.comchemicalbook.com The "hydrate" designation suggests the incorporation of water molecules into the crystal lattice, a feature that can significantly influence the compound's physical properties and, in some cases, its chemical reactivity. Elucidation of the precise nature of this hydration through techniques like single-crystal X-ray diffraction would be a critical step in advancing the academic understanding of this specific compound. nih.gov Future research trajectories will likely focus on the definitive synthesis of the hydrate, its full spectroscopic and crystallographic characterization, and an exploration of its reactivity in various organic transformations.

Physicochemical Properties of Related Methoxy-Nitropyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Methoxy-2-nitropyridine | 20265-37-6 | C₆H₆N₂O₃ | 154.12 | 73-76 |

| 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 | C₆H₅ClN₂O₃ | 188.57 | 78-80 |

| 2-Amino-6-methoxy-3-nitropyridine | Not Available | C₆H₇N₃O₃ | 169.14 | 167-169 |

| 6-Methoxy-3-nitropyridine-2-acetonitrile | 111795-99-4 | C₈H₇N₃O₃ | 193.16 | 117-122 |

Note: Data for this table is compiled from various chemical supplier catalogs and may represent typical ranges. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8N2O4 |

|---|---|

Molecular Weight |

172.14 g/mol |

IUPAC Name |

2-methoxy-3-nitropyridine;hydrate |

InChI |

InChI=1S/C6H6N2O3.H2O/c1-11-6-5(8(9)10)3-2-4-7-6;/h2-4H,1H3;1H2 |

InChI Key |

MBZDAMWICKMLKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)[N+](=O)[O-].O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methoxy 3 Nitropyridine Hydrate and Its Derivatives

Precursor Synthesis and Functionalization Pathways

The synthesis of 2-methoxy-3-nitropyridine (B1295690) and its derivatives relies on the availability of appropriately substituted pyridine (B92270) precursors. Key starting materials often include 2-chloropyridine (B119429), 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone), and 2-aminopyridine (B139424). The selection of a precursor dictates the subsequent functionalization strategy.

2-Chloropyridine is a versatile precursor produced industrially through several methods. Direct gas-phase chlorination of pyridine at high temperatures (>300°C) is one route, though it can lead to byproducts like 2,6-dichloropyridine (B45657). ntnu.no A more selective method involves the chlorination of 2-hydroxypyridine using reagents like phosphoryl chloride (POCl₃). researchgate.net Another common high-yield synthesis starts from pyridine-N-oxide, which reacts with POCl₃ to produce a mixture of 2- and 4-chloropyridines. thieme-connect.com The regioselectivity towards 2-chloropyridine can be significantly enhanced by adding triethylamine (B128534) to the reaction. thieme-connect.com

2-Hydroxypyridine (2-pyridone) can be synthesized by the hydrolysis of 2-chloropyridine. google.com For instance, reacting 2-chloropyridine with an aqueous potassium hydroxide (B78521) solution in the presence of a tertiary alcohol like t-amyl alcohol at reflux can produce 2-hydroxypyridine in high yield. clockss.org It can also be prepared through the reaction of pyridine with hydrogen peroxide. nih.gov

2-Aminopyridine serves as another crucial starting point. It can be functionalized through various reactions, including condensation reactions with reagents like chloroacetic acid, malonic acid, and isatin (B1672199) to form a range of heterocyclic derivatives. researchgate.net

The following table summarizes common synthetic methods for these key precursors.

Table 1: Synthesis Methods for Key Pyridine Precursors

| Precursor | Reagents | Description | Reference |

|---|---|---|---|

| 2-Chloropyridine | Pyridine, Chlorine (Cl₂) | Direct gas-phase chlorination at high temperatures. Can produce dichlorinated byproducts. | ntnu.noresearchgate.net |

| 2-Chloropyridine | Pyridine-N-oxide, POCl₃, Triethylamine | Highly regioselective method affording 2-chloropyridine in high yield (90%). | thieme-connect.com |

| 2-Hydroxypyridine | 2-Chloropyridine, aq. KOH, t-Amyl alcohol | Hydrolysis of 2-chloropyridine at reflux. | clockss.org |

| 2-Hydroxypyridine | Pyridine, Hydrogen Peroxide | Direct oxidation of pyridine. | nih.gov |

Direct Nitration Methodologies for Pyridine Ring Systems

The introduction of a nitro group onto a pyridine ring via electrophilic aromatic substitution is a challenging transformation. The nitrogen atom in the pyridine ring is electronegative, making the ring electron-deficient and thus less reactive towards electrophiles compared to benzene. brainly.comquora.com Furthermore, under the acidic conditions typical for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This further deactivates the ring towards electrophilic attack. researchgate.net

Despite these challenges, several strategies have been developed for the nitration of pyridine systems:

Harsh Conditions: Direct nitration of unsubstituted pyridine to yield 3-nitropyridine (B142982) requires severe conditions, such as reacting with potassium nitrate (B79036) (KNO₃) in fuming sulfuric acid at 330°C, and typically results in very low yields. acs.org

Nitration of Activated Rings: Pyridine rings substituted with electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, are more amenable to nitration. For example, 2-hydroxypyridine can be nitrated to give 2-hydroxy-3-nitropyridine (B160883). google.comtcichemicals.comnih.gov A patented method describes dissolving 2-hydroxypyridine in pyridine and adding nitric acid in an ice bath to achieve this transformation. google.com Similarly, the nitration of 2-aminopyridine with a mixed acid of HNO₃-H₂SO₄ yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. semanticscholar.org

Indirect Nitration via N-Oxides and Rearrangement: A milder, more effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. This intermediate, upon treatment with aqueous sodium bisulfite (NaHSO₃), rearranges to form 3-nitropyridine. ntnu.noresearchgate.netrsc.org The mechanism is believed to involve a nih.govacs.org sigmatropic shift of the nitro group from the nitrogen to the C3 position. researchgate.netrsc.orgresearchgate.net

Nitration of Halogenated Pyridines: Pre-existing halogen substituents can also direct nitration. For instance, 2,6-dichloropyridine can be nitrated with a mixture of concentrated sulfuric and nitric acid to produce 2,6-dichloro-3-nitropyridine. google.com A chlorinated pyridine has also been nitrated using a mixture of sulfuric and nitric acid at 110°C. youtube.com

A recent approach for achieving meta-nitration involves a dearomatization-rearomatization strategy using oxazino pyridine intermediates, which allows for the nitration of complex, drug-like molecules under mild, open-air conditions. thieme-connect.comacs.org

Regioselective Methoxylation Techniques

The introduction of a methoxy (B1213986) group at the 2-position of a pyridine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective when the pyridine ring is activated by strongly electron-withdrawing groups, such as a nitro group. The nitro group at the 3- or 5-position activates the 2- and 6-positions towards attack by nucleophiles like sodium methoxide (B1231860).

A common synthetic route to 2-methoxy-3-nitropyridine derivatives involves the reaction of a 2-chloro-3-nitropyridine (B167233) precursor with sodium methoxide in methanol (B129727). google.comchemicalbook.com For example, 2-amino-6-chloro-3-nitropyridine (B151482) reacts with sodium methoxide in methanol at 25-30°C to yield 2-amino-6-methoxy-3-nitropyridine (B1334430). google.comchemicalbook.com The chlorine atom at the 2-position is readily displaced by the methoxide ion due to the activating effect of the adjacent nitro group. guidechem.com

This strategy is broadly applicable. Research has shown that in 2-R-3-nitropyridines, the nitro group itself can act as a leaving group (nucleofuge) and be substituted by sulfur nucleophiles. nih.gov This highlights the high degree of activation conferred by the pyridine nitrogen and the nitro substituent, facilitating nucleophilic substitution at multiple positions. The synthesis of 2-methoxy-3-nitropyridine from 2-hydroxy-3-nitropyridine via methylation with methyl sulfate (B86663) has also been reported. cdnsciencepub.com

Formation and Isolation of Hydrate (B1144303) Forms in Pyridine Chemistry

Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. The formation of a hydrate form of a chemical compound, such as 2-methoxy-3-nitropyridine hydrate, is primarily dependent on the crystallization conditions, particularly the presence of water in the solvent system.

When a pyridine derivative is crystallized from an aqueous solution or a solvent mixture containing water, there is a potential for water molecules to be incorporated into the crystal structure, forming a stable hydrate. This process is influenced by factors such as temperature, pH, and the concentration of the solute. The isolation of a hydrate is typically achieved through standard crystallization techniques, such as cooling the saturated solution or evaporating the solvent, followed by filtration to collect the solid crystals.

For example, in the synthesis of 2-hydroxypyridine-N-oxide, the final product is obtained as a solid from an aqueous solution, which is then filtered and dried. Depending on the drying conditions (temperature, vacuum), residual water can remain, leading to a hydrate form. The synthesis of 3-hydroxy-2-nitropyridine (B88870) also involves steps like adjusting the pH with NaOH solution and extraction, followed by drying, where hydrate formation is possible. patsnap.com The characterization of a hydrate form requires analytical techniques such as thermogravimetric analysis (TGA) to determine the water content, and X-ray crystallography to elucidate the crystal structure including the positions of the water molecules.

Derivatization Approaches via Nitro Group Transformations

The nitro group is a versatile functional group that serves as a key handle for further molecular derivatization. In the chemistry of nitropyridines, the most common transformation is its reduction to an amine.

Reduction of the Nitro Group to Amine Functionalities

The reduction of a nitropyridine to its corresponding aminopyridine is a fundamental transformation in heterocyclic chemistry. This can be accomplished using a variety of reducing agents and methods.

Metallic Reduction: Classical methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid. researchgate.net A patent for producing 2,3-diamino-6-methoxypyridine (B1587572) describes the metallic reduction of 2-amino-6-methoxy-3-nitropyridine in an aqueous acidic medium. google.com

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel under a hydrogen atmosphere. However, it can sometimes be problematic for pyridine derivatives. researchgate.net A process for preparing 2,3-diamino-6-methoxypyridine via catalytic reduction of the corresponding nitro compound has been disclosed, although potential issues with catalyst leaching and poisoning were noted for commercial production. google.com

Other Reagents: Other reducing systems include zinc powder with ammonium (B1175870) chloride in ethanol, a method that has been used for the reduction of vicinally substituted 3-nitropyridines, with ultrasound irradiation improving yields. researchgate.net Electrochemical reduction in an acidic solution is another alternative for converting 3-nitropyridines to 3-aminopyridines. google.com

The following table highlights some common methods for the reduction of nitropyridines.

Table 2: Methods for the Reduction of Nitropyridines

| Reducing System | Substrate Example | Product Example | Notes | Reference |

|---|---|---|---|---|

| Metallic Reduction (e.g., Fe/acid) | Nitropyridines | Aminopyridines | A classic, reproducible method suitable for scale-up. | researchgate.net |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | Clean method but can suffer from catalyst poisoning. | google.com |

| Zn / NH₄Cl / EtOH | vic-Substituted 3-nitropyridines | vic-Substituted 3-hydroxylaminopyridines | Ultrasound irradiation can improve yields and facilitate isolation. | researchgate.net |

| Electrochemical Reduction | 3-Nitropyridines | 3-Aminopyridines | Performed in an acidic solution. | google.com |

Subsequent Transformations of Amino-Pyridine Intermediates

The amino-pyridine derivatives formed from the reduction of nitro-pyridines are valuable intermediates for the synthesis of a wide array of more complex heterocyclic structures. The amino group can participate in numerous chemical reactions, enabling significant molecular diversification.

Aminopyridines are considered important precursors for a variety of heterocyclic compounds and are a core motif in many bioactive molecules and pharmaceuticals. nih.gov For instance, 2-aminopyridine can undergo condensation reactions to form imidazole (B134444), pyrimidine, and benzodiazepine (B76468) derivatives. researchgate.net

Similarly, diaminopyridines, such as the 2,3-diamino-6-methoxypyridine obtained from the reduction of 2-amino-6-methoxy-3-nitropyridine, are key building blocks. google.com These vicinal diamines are particularly useful for constructing fused heterocyclic systems. They can be used to synthesize pyridoimidazoles and other condensed ring compounds, which are found in various pharmaceuticals. google.comfrontiersin.orgopen.ac.uk The synthesis of novel imidazo[4,5-b]pyridines and other complex scaffolds often relies on the reactivity of these versatile aminopyridine intermediates. nih.gov

Nucleophilic Substitution Strategies Involving the Methoxy Moiety

The methoxy group on the pyridine ring, particularly when activated by an adjacent electron-withdrawing group like a nitro substituent, can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This strategy provides a direct route to introduce a variety of functional groups at the 2-position of the 3-nitropyridine core.

A notable protocol for the nucleophilic amination of methoxypyridines utilizes a sodium hydride-lithium iodide (NaH-LiI) system. While this method is effective for various methoxypyridines, the presence of an electron-withdrawing group, such as a nitro group, on the pyridine ring is known to facilitate the amination at the 2- or 4-positions. In the case of 3-methoxypyridine (B1141550), nucleophilic substitution of the methoxy group occurs, and this reactivity is enhanced in substrates like 2-methoxy-3-nitropyridine due to the electronic effect of the nitro group. The reaction can be carried out with a range of primary and secondary amines, providing access to a diverse library of 2-amino-3-nitropyridine derivatives. For instance, the reaction of 3-methoxypyridine with various amines in the presence of NaH and LiI in THF at 60 °C has been shown to produce the corresponding 3-aminopyridines in good yields.

This reactivity is exemplified in the amination of the isomeric 6-methoxy-3-nitropyridine. It has been demonstrated that this compound can be aminated to yield 2-amino-3-nitro-6-methoxypyridine. This transformation underscores the viability of the methoxy group as a target for nucleophilic displacement in the synthesis of more complex substituted nitropyridines. One disclosed method for the synthesis of 6-methoxy-2-amino-3-nitropyridine involves the amination of 6-methoxy-3-nitropyridine using methoxyamine, potassium-tert-butoxide, and zinc chloride. google.com

The general conditions for such amination reactions, as demonstrated with 3-methoxypyridine, are presented in the table below.

| Amine Nucleophile | Product | Yield (%) |

|---|---|---|

| Piperidine (B6355638) | 3-(Piperidin-1-yl)pyridine | 88 |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)pyridine | 91 |

| Azepane | 3-(Azepan-1-yl)pyridine | 85 |

| n-Butylamine | 3-(Butylamino)pyridine | 61 |

| Cyclohexylamine | 3-(Cyclohexylamino)pyridine | 56 |

Development of Novel Synthetic Protocols for Substituted Pyridines

2-Methoxy-3-nitropyridine and its derivatives are versatile building blocks for the development of novel synthetic protocols leading to a variety of substituted pyridines. The functional groups present—methoxy, nitro, and the pyridine ring itself—offer multiple handles for chemical manipulation.

One significant synthetic application is the use of these compounds as precursors for diaminopyridines. A novel process has been developed for the production of 2,3-diamino-6-methoxypyridine. google.com This protocol starts with the reduction of 2-amino-6-methoxy-3-nitropyridine. google.com The precursor, 2-amino-6-methoxy-3-nitropyridine, is synthesized via the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol. google.com The subsequent reduction of the nitro group is a key step in forming the diamino product, which is an important intermediate, for example, in hair dye compositions. google.com

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| 2-Amino-6-methoxy-3-nitropyridine | Metallic Reduction | 2,3-Diamino-6-methoxypyridine | google.com |

| 2-Chloro-3-nitropyridines | Reaction with malonic ester, followed by hydrolysis and decarboxylation | 2-Methyl-3-nitropyridines | nih.govmdpi.com |

| 2-Methyl-3,5-dinitropyridine | Condensation with aromatic aldehydes | 2-Styryl-3,5-dinitropyridines | nih.gov |

| 2-Methoxy-3-methyl-5-nitropyridine (B1390828) | Reduction of nitro group | 5-Amino-2-methoxy-3-methylpyridine |

Furthermore, novel protocols have been developed for derivatives of 3-nitropyridine that illustrate the broader utility of this class of compounds. For example, 2-methyl-3-nitropyridines can be synthesized from commercially available 2-chloro-3-nitropyridines by reaction with diethyl malonate followed by hydrolysis and decarboxylation. nih.gov These 2-methyl-3-nitropyridines can then be used to synthesize 2-(2-arylvinyl)-3-nitropyridines through condensation reactions with various aldehydes. nih.gov In these systems, the nitro group itself can be displaced by nucleophiles. For instance, reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with sulfur nucleophiles have been shown to proceed via selective substitution of the 3-nitro group. nih.gov

The compound 2-methoxy-3-methyl-5-nitropyridine serves as another important building block. Its functional groups allow for a range of chemical reactions. The nitro group can be reduced to form the corresponding amino derivative, which is a common transformation in the synthesis of biologically active molecules. Additionally, both the methoxy and nitro groups can potentially participate in nucleophilic substitution reactions, making it a versatile intermediate for creating more complex substituted pyridines.

Reaction Mechanisms and Kinetic Investigations of 2 Methoxy 3 Nitropyridine Hydrate Reactivity

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-methoxy-3-nitropyridine (B1295690) hydrate (B1144303). This reaction involves the displacement of a leaving group, in this case, the methoxy (B1213986) group, by a nucleophile. The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring is crucial, as it activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism generally proceeds through an addition-elimination pathway. wikipedia.orgbyjus.com The nucleophile attacks the carbon atom attached to the leaving group, forming a tetrahedral intermediate. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Role of Meisenheimer Complexes and Related Intermediates

The intermediate formed during the SNAr reaction of 2-methoxy-3-nitropyridine hydrate is a Meisenheimer complex. wikipedia.orgwikipedia.org This complex is a negatively charged species where the nucleophile has added to the aromatic ring, disrupting its aromaticity. libretexts.orgwikipedia.org The negative charge is delocalized across the ring and is particularly stabilized by the electron-withdrawing nitro group through resonance. wikipedia.orgyoutube.com

The stability of the Meisenheimer complex is a key factor in the feasibility of the SNAr reaction. wikipedia.org The electron-withdrawing nitro group at the 3-position plays a significant role in stabilizing this intermediate, making the pyridine ring more susceptible to nucleophilic attack. researchgate.net The formation of these complexes can sometimes be observed spectroscopically, providing evidence for the stepwise nature of the SNAr mechanism. rsc.org While traditionally viewed as intermediates, some recent studies suggest that in certain cases, the reaction may proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a distinct intermediate. nih.gov

Kinetic Studies and Rate-Determining Steps in SNAr Reactions

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. Typically, these reactions follow second-order kinetics, being first order in both the substrate (this compound) and the nucleophile. libretexts.org

The rate-determining step in an SNAr reaction is usually the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com This step involves the disruption of aromaticity and is therefore energetically demanding. masterorganicchemistry.com The subsequent elimination of the leaving group to restore aromaticity is generally a faster process. youtube.com

Several factors influence the rate of SNAr reactions, including:

The nature of the nucleophile: More powerful nucleophiles will react more quickly. libretexts.org

The solvent: Polar aprotic solvents can solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity and thus the reaction rate. nih.gov

The leaving group: The rate of the reaction is also dependent on the nature of the leaving group, although this is not typically the rate-determining step. frontiersin.org

Kinetic data can be used to construct Hammett and Brønsted plots, which provide information about the electronic effects of substituents and the sensitivity of the reaction to the basicity of the nucleophile. nih.gov Such studies have been instrumental in elucidating the finer details of SNAr mechanisms, including the potential for base catalysis where a base assists in the removal of a proton from the nucleophile as it attacks the ring. rsc.org

Electrophilic Aromatic Substitution Dynamics and Nitro Group Migration

While the electron-deficient nature of the pyridine ring, further deactivated by the nitro group, makes electrophilic aromatic substitution (SEAr) reactions on this compound challenging, they are not impossible. wikipedia.org The nitrogen atom in the pyridine ring and the electron-withdrawing nitro group significantly reduce the ring's nucleophilicity, making it less reactive towards electrophiles. wikipedia.org

Under forcing conditions, or with highly reactive electrophiles, substitution might occur. The position of substitution would be directed by the existing substituents. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. The interplay of these directing effects would determine the regioselectivity of the reaction.

A more commonly observed phenomenon in related nitropyridine systems is nitro group migration. clockss.org This rearrangement can occur under nucleophilic substitution conditions, where the nitro group shifts its position on the pyridine ring. clockss.org The mechanism of this migration can be complex and is often influenced by the solvent, base, and temperature. clockss.org For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration product was observed, with the nitro group moving from the 4-position to the 3-position. clockss.org This type of rearrangement highlights the dynamic nature of substituted nitropyridines.

Kinetics of Nitro Group Reduction

The reduction of the nitro group in this compound is a significant transformation that leads to the corresponding amino compound. This reduction can be achieved using various reducing agents, and the kinetics of the process depend on the specific method employed. wikipedia.orgorganic-chemistry.org

Commonly used methods for nitro group reduction include:

Catalytic Hydrogenation: This method utilizes a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. The kinetics are influenced by factors such as catalyst activity, hydrogen pressure, and substrate concentration.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for nitro group reduction. google.com

Other Reducing Agents: A variety of other reagents can be used, including sodium dithionite (B78146) (Na2S2O4), sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, and metal hydrides. wikipedia.orgunimi.it

The rate of reduction can be influenced by the electronic environment of the nitro group. The electron-donating methoxy group on the pyridine ring may affect the reduction potential of the nitro group. Kinetic studies of these reductions can help in optimizing reaction conditions to achieve high yields and selectivity.

Reactivity of the Compound Towards Specific Nucleophiles (e.g., Cyclic Secondary Amines)

The reaction of this compound with cyclic secondary amines, such as piperidine (B6355638) and morpholine, is a classic example of an SNAr reaction. These amines are effective nucleophiles that readily displace the methoxy group. researchgate.netrsc.org

In these reactions, the cyclic amine attacks the carbon atom at the 2-position of the pyridine ring, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the adjacent nitro group. Subsequent elimination of the methoxide (B1231860) ion yields the corresponding 2-(substituted-amino)-3-nitropyridine product.

A computational study of the SNAr reaction between 2-methoxy-3,5-dinitropyridine (B98874) and piperidine indicated that the electron-withdrawing nitro groups significantly facilitate the nucleophilic attack by piperidine. researchgate.net While this study focused on a dinitro-substituted pyridine, the principles are applicable to 2-methoxy-3-nitropyridine, where the single nitro group still provides substantial activation.

Kinetic investigations of the reactions of similar 2-alkoxy-3,5-dinitropyridines with aliphatic amines have shown that the formation of the initial zwitterionic intermediate can be followed by a rate-limiting proton transfer to a base. rsc.org This highlights the potential for base catalysis in these reactions.

Rearrangement Reactions and Interconversion Studies

Beyond nitro group migration, other rearrangement reactions can be envisioned for 2-methoxy-3-nitropyridine and its derivatives, although specific examples for the hydrate form are not extensively documented in the provided search results. Rearrangements in heterocyclic systems can be triggered by various factors, including heat, light, or chemical reagents.

For instance, rearrangements involving substituents on the pyridine ring are known to occur. msu.edu The possibility of sigmatropic rearrangements, where a substituent migrates across the pi-system of the ring, could be explored under specific conditions. acs.orgacs.org

Interconversion studies, for example, between different positional isomers of methoxynitropyridines, could provide valuable thermodynamic and kinetic data. Such studies would involve monitoring the equilibrium between isomers under various conditions to determine their relative stabilities and the energy barriers for their interconversion.

Structure-Reactivity Relationships in Substituted Nitropyridines

The reactivity of the nitropyridine ring is profoundly influenced by the nature and position of its substituents. Both electronic and steric effects play critical roles in determining the rate and regioselectivity of chemical reactions, particularly nucleophilic aromatic substitution (SNAr). The interplay of these factors dictates the chemical behavior of compounds like 2-methoxy-3-nitropyridine and its analogues.

Electronic Effects of Substituents:

The electron-withdrawing nature of the nitro group (–NO₂) is a primary activator for nucleophilic attack on the pyridine ring. This effect is most pronounced at the positions ortho and para to the nitro group. The reactivity of the ring can be further modulated by other substituents.

Electron-Withdrawing Groups (EWGs): Additional EWGs, such as chloro (–Cl) or a second nitro group, enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. For instance, 2-chloro-3,5-dinitropyridine (B146277) is highly reactive towards nucleophiles. nih.gov The chlorine atom at the 2-position in such compounds is readily substituted by amines and other nucleophiles. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (–OCH₃) or methyl (–CH₃) can decrease the ring's reactivity towards nucleophiles by increasing electron density. The methoxy group in 2-methoxy-3-nitropyridine, for example, donates electron density through resonance, which can counteract the withdrawing effect of the nitro group to some extent. However, the combined influence of the ring nitrogen and the nitro group still renders the molecule susceptible to specific reactions. In a study on the alkaline hydrolysis of methyl methoxypyridinecarboxylates, it was observed that electronic interactions between the methoxy group and the ring nitrogen can alter the reaction rates compared to predicted values based on simple additive effects. rsc.org

The position of the substituent is crucial. A methoxy group at the 2-position, as in 2-methoxy-3-nitropyridine, influences the reactivity at adjacent and para positions differently than a substituent at another location. In the vicarious nucleophilic substitution (VNS) of 3-nitropyridine (B142982), blocking the 4-position with a substituent redirects the reaction to the 2- or 6-position. ntnu.no An electron-donating methyl group at the 4-position resulted in low conversion but high selectivity for the para isomer, while an electron-withdrawing phenyl group gave high conversion but lower regioselectivity. ntnu.no

Steric Effects of Substituents:

Steric hindrance, the spatial bulk of a substituent, significantly impacts the accessibility of reaction sites on the pyridine ring. wikipedia.org Bulky groups can shield a potential reaction site from the approaching nucleophile, thereby slowing down or preventing a reaction at that position. wikipedia.orgnumberanalytics.com

This effect is evident in nucleophilic substitution reactions. For example, in the reaction of 3-nitropyridine with sulfonyl-stabilized carbanions, the reaction failed with the bulky secondary carbanion of isopropyl phenyl sulfone due to steric hindrance. acs.org The isopropyl group's methyls collide with the adjacent nitro group, preventing the necessary planarization for the elimination step of the VNS mechanism. acs.org In contrast, less hindered primary alkyl groups were introduced successfully. acs.org

Similarly, thermodynamic studies on the formation of cadmium(II) complexes with methyl-substituted pyridines showed that substituents at the 2- and 2,6-positions lower the formation constants of the complexes due to steric hindrance. rsc.org This hindrance leads to a decrease in entropy, making complex formation less favorable. rsc.org

The interplay between electronic and steric effects governs the regioselectivity of reactions. In many cases, even if a position is electronically favored for attack, steric hindrance can redirect the nucleophile to a less crowded, albeit less electronically activated, site. ntnu.nonumberanalytics.com For instance, carbanions with substantial steric hindrance tend to react at the position para to the nitro group in 3-nitropyridines, as this position is sterically less demanding than the ortho positions. ntnu.no

The following table summarizes the influence of substituent type and position on the reactivity of the nitropyridine ring in nucleophilic substitution reactions.

| Substituent | Position Relative to Nitro Group | Electronic Effect | Steric Effect | Observed Impact on Reactivity | Reference |

| Methoxy (–OCH₃) | ortho (e.g., in 2-methoxy-3-nitropyridine) | Donating (Resonance), Withdrawing (Inductive) | Moderate | Modulates reactivity; can direct substitution. | |

| Chloro (–Cl) | ortho or para | Withdrawing | Small | Activates the ring for nucleophilic substitution. | nih.gov |

| Methyl (–CH₃) | para | Donating | Small | Reduces overall reactivity but can enhance regioselectivity. | ntnu.no |

| Isopropyl | (as nucleophile attacking the ring) | N/A | High | Prevents reaction at sterically hindered sites adjacent to the nitro group. | acs.org |

| Phenyl | para | Withdrawing | Large | Increases reactivity but can lower regioselectivity due to its bulk. | ntnu.no |

Detailed kinetic investigations have further elucidated these relationships. Studies on the nitramine rearrangement of substituted pyridines showed that the distribution of isomers and the kinetics of the rearrangement are dependent on the substituents present. researchgate.net In the reaction of 2-methyl- and 2-arylvinyl-3-nitropyridines with thiols, the substitution of the 3-nitro group was found to be regioselective, with the selectivity influenced by substituents at the 2- and 5-positions. nih.gov Electron-releasing groups in the arylvinyl substituent favored substitution at the 3-position. nih.gov

The following table presents findings from the reaction of various substituted 2-arylvinyl-3-nitropyridines with thiols, demonstrating the structure-reactivity relationship.

| Substrate (Substituent at position 5) | Aryl Group on Vinyl Substituent | Nucleophile (Thiol) | Ratio of 3-substitution to 5-substitution | Yield (%) | Reference |

| 5-NO₂ | 4-Cl-C₆H₄ | Isobutyl mercaptan | 2:1 | 65 | nih.gov |

| 5-NO₂ | 4-Me₂N-C₆H₄ | Benzylthiol | 10:1 | 88 | nih.gov |

| 5-NO₂ | 1-(4-fluorophenyl)pyrazol-4-yl | 4-Cl-C₆H₄SH | >20:1 | 93 | nih.gov |

| 5-Br | 4-Cl-C₆H₄ | Benzylthiol | >20:1 | 60 | nih.gov |

| 5-Br | 4-Me₂N-C₆H₄ | Benzylthiol | >20:1 | 67 | nih.gov |

These findings collectively underscore the delicate balance of electronic and steric factors in directing the reactivity of substituted nitropyridines. A comprehensive understanding of these structure-reactivity relationships is essential for designing synthetic routes and predicting the chemical behavior of complex pyridine derivatives.

Comprehensive Spectroscopic Characterization of 2 Methoxy 3 Nitropyridine Hydrate Systems

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Assignment and Molecular Vibrations

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the intramolecular dynamics of a molecule. By analyzing the absorption (FT-IR) and scattering (FT-Raman) of infrared radiation, a detailed fingerprint of the molecule's vibrational modes can be obtained.

The acquisition of vibrational spectra for compounds like 2-Methoxy-3-nitropyridine (B1295690) hydrate (B1144303) is typically performed on solid samples at room temperature. researchgate.net For Fourier Transform Infrared (FT-IR) spectroscopy, the solid-phase spectrum is commonly recorded in the 4000–400 cm⁻¹ range using a spectrometer like a Bruker Tensor 27. nih.gov The sample is prepared by dispersing it in a KBr matrix and pressing it into a pellet to ensure a uniform, transparent medium for analysis. researchgate.netnih.gov

For Fourier Transform (FT) Raman spectroscopy, the spectrum is often recorded over a range of 3500–100 cm⁻¹ using a stand-alone FT-Raman spectrometer. nih.gov This technique provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

To achieve an unambiguous assignment of the observed vibrational bands, a Potential Energy Distribution (PED) analysis is employed. This theoretical calculation, often performed using Density Functional Theory (DFT) methods, quantifies the contribution of each internal coordinate (such as stretching, bending, or torsion) to a specific normal mode of vibration. redalyc.orgresearchgate.net This allows for a precise correlation between the spectral peaks and the molecular motions.

The vibrational assignments for 2-Methoxy-3-nitropyridine are based on studies of similar substituted nitropyridine systems. researchgate.netnih.gov The key vibrational modes are detailed below.

Pyridine (B92270) Ring Vibrations: The characteristic C-H stretching vibrations of the pyridine ring typically appear in the 3100–3000 cm⁻¹ region. scielo.org.za The ring stretching and deformation modes (C-C, C-N) produce a series of bands in the 1600-1300 cm⁻¹ region, which are crucial for identifying the heterocyclic structure.

Nitro Group (NO₂) Vibrations: The nitro group has two characteristic stretching frequencies. The asymmetric stretching mode (ν_as(NO₂)) is typically observed as a strong band in the 1570–1520 cm⁻¹ range, while the symmetric stretching mode (ν_s(NO₂)) appears in the 1360–1320 cm⁻¹ region. The NO₂ bending (scissoring) vibration is found at lower wavenumbers, generally around 870-830 cm⁻¹.

Methoxy (B1213986) Group (O-CH₃) Vibrations: The methoxy group is identified by the asymmetric and symmetric stretching of its C-H bonds, which occur around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. scielo.org.za The C-O stretching vibrations are also key markers, typically appearing as strong bands in the 1270-1200 cm⁻¹ (asymmetric C-O-C stretch) and 1050-1000 cm⁻¹ (symmetric C-O-C stretch) regions.

Below is a table summarizing the assigned vibrational frequencies based on computational and experimental data from related nitropyridine compounds. researchgate.netnih.govscielo.org.za

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~2950 | ν_as(CH₃) | Methoxy group asymmetric C-H stretching |

| ~2855 | ν_s(CH₃) | Methoxy group symmetric C-H stretching |

| ~1605 | ν(C=C) | Pyridine ring C=C stretching |

| ~1530 | ν_as(NO₂) | Asymmetric NO₂ stretching |

| ~1460 | δ_as(CH₃) | Methoxy group asymmetric bending |

| ~1420 | ν(C-N) | Pyridine ring C-N stretching |

| ~1340 | ν_s(NO₂) | Symmetric NO₂ stretching |

| ~1260 | ν_as(C-O-C) | Asymmetric C-O-C stretching |

| ~1170 | β(C-H) | In-plane C-H bending |

| ~1030 | ν_s(C-O-C) | Symmetric C-O-C stretching |

| ~850 | δ(NO₂) | NO₂ bending (scissoring) |

| ~780 | γ(C-H) | Out-of-plane C-H bending |

Note: ν = stretching, δ = bending/scissoring, β = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric. Values are approximate and based on analyses of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Connectivity and Conformational Analysis

NMR spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

For 2-Methoxy-3-nitropyridine, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The proton ortho to the nitro group is expected to be the most downfield (highest ppm), while the methoxy protons will appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly attached to the nitro group (C3) and the carbon attached to the methoxy group (C2) will be significantly affected, appearing at characteristic downfield positions.

The expected chemical shifts for 2-Methoxy-3-nitropyridine in a solvent like CDCl₃ are tabulated below, based on data from similar structures. nih.govchemicalbook.com

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H4 | ~7.7 - 7.9 | Doublet of doublets (dd) |

| ¹H | H5 | ~7.2 - 7.4 | Doublet of doublets (dd) |

| ¹H | H6 | ~8.2 - 8.4 | Doublet of doublets (dd) |

| ¹H | O-CH₃ | ~4.0 - 4.2 | Singlet (s) |

| ¹³C | C2 | ~160 - 165 | Singlet |

| ¹³C | C3 | ~135 - 140 | Singlet |

| ¹³C | C4 | ~120 - 125 | Singlet |

| ¹³C | C5 | ~115 - 120 | Singlet |

| ¹³C | C6 | ~145 - 150 | Singlet |

| ¹³C | O-CH₃ | ~55 - 60 | Singlet |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the conjugated systems and the presence of chromophoric functional groups.

The UV-Vis spectrum of 2-Methoxy-3-nitropyridine is characterized by absorptions arising from π→π* and n→π* electronic transitions. researchgate.net The pyridine ring, in conjunction with the nitro group, forms a conjugated system that gives rise to intense π→π* transitions, typically observed at shorter wavelengths (higher energy). The nitro and methoxy groups also possess non-bonding electrons (n-electrons) on their oxygen atoms, allowing for lower-energy n→π* transitions, which appear at longer wavelengths. researchgate.net A characteristic absorption band in the visible region can be induced by the nitro group, which is responsible for the color of many nitro-aromatic compounds. sci-hub.se

The polarity of the solvent can significantly influence the energy of the electronic transitions, a phenomenon known as solvatochromism. researchgate.net This effect can cause a shift in the absorption maximum (λ_max) to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift).

For π→π* transitions, an increase in solvent polarity generally stabilizes both the ground and excited states, but the more polar excited state is often stabilized to a greater extent. youtube.com This leads to a smaller energy gap and results in a bathochromic (red) shift.

Conversely, for n→π* transitions, the ground state is stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding with the non-bonding electrons. youtube.comyoutube.com This stabilization is often greater than that of the excited state, leading to an increased energy gap and a hypsochromic (blue) shift. youtube.com Studies on similar nitro-substituted pyridocoumarins have demonstrated a negative solvatochromic behavior, where the absorption maximum shifts to shorter wavelengths as solvent polarity increases, indicating that solvent polarizability and hydrogen bonding capability are dominant factors. sci-hub.se

The table below illustrates the expected solvatochromic shifts for the n→π* transition of a nitro-aromatic compound in various solvents. researchgate.netyoutube.com

| Solvent | Polarity | Expected Shift in λ_max (n→π*) |

| Hexane | Non-polar | Reference (Longest wavelength) |

| Chloroform | Moderately Polar | Hypsochromic (Blue) Shift |

| Ethanol | Polar, Protic | Significant Hypsochromic Shift |

| Water | Highly Polar, Protic | Strongest Hypsochromic Shift |

Fluorescence Spectroscopy Investigations

Research into the photophysical properties of various 2-substituted-3-nitropyridines has demonstrated that these compounds can exhibit fluorescence. nih.gov The introduction of different functional groups at the 2-position of the 3-nitropyridine (B142982) core significantly influences their absorption and emission characteristics.

For instance, studies on 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines have shown that these molecules can be fluorescent, with their emission properties being tunable by altering the substituents. nih.gov This suggests that the electronic interplay between the substituent at the 2-position and the nitro group at the 3-position is crucial in determining the fluorescence of these compounds.

A notable characteristic observed in some fluorescent 2-substituted-3-nitropyridine derivatives is a large Stokes shift. nih.gov The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is a critical parameter in fluorescence applications as a larger shift minimizes the overlap between absorption and emission spectra, thereby improving detection sensitivity. For example, certain 2-(2-arylvinyl)-3-nitropyridine derivatives have been reported to possess Stokes shifts in the range of 150–170 nm. nih.gov

The table below summarizes the photophysical data for selected 2-substituted-3-nitropyridine derivatives, which can serve as a reference for understanding the potential fluorescence properties of 2-methoxy-3-nitropyridine hydrate.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| A 2-(2-arylvinyl)-3-nitropyridine derivative | N/A | 538 | 154 |

| Another 2-(2-arylvinyl)-3-nitropyridine derivative | N/A | 571 | 168 |

Data sourced from a study on the photophysical properties of 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines. nih.gov

The presence of a methoxy group at the 2-position in 2-methoxy-3-nitropyridine would likely influence its electronic properties and, consequently, its fluorescence behavior. The electron-donating nature of the methoxy group, in conjunction with the electron-withdrawing nitro group, could lead to interesting intramolecular charge transfer characteristics upon photoexcitation, which are often associated with fluorescence.

Further experimental investigation into the fluorescence spectroscopy of this compound is warranted to fully characterize its photophysical properties, including its excitation and emission spectra, quantum yield, and fluorescence lifetime. Such studies would provide a more complete understanding of this compound and its potential applications in areas where fluorescence is utilized.

Theoretical and Computational Chemistry Approaches for 2 Methoxy 3 Nitropyridine Hydrate Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries by approximating the electron density of a system. nih.gov This method is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. The process involves finding the minimum energy structure on the potential energy surface. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional, have proven effective in predicting geometric parameters. researchgate.netresearchgate.net

A critical validation of computational methods is the comparison of calculated geometries with experimental data, most commonly obtained from single-crystal X-ray diffraction. researchgate.net This technique provides precise measurements of bond lengths and angles in the crystalline state. Studies on related nitropyridine derivatives, such as 2-amino-3-nitropyridine (B1266227) and 2-iodo-3-nitropyridine, have shown a strong correlation between DFT-calculated parameters and those determined by X-ray crystallography. researchgate.netnih.gov For instance, in 2-amino-3-nitropyridine, the bond lengths and angles computed using DFT (B3LYP) and ab initio (MP2) methods were found to be in good agreement with experimental X-ray data. researchgate.net This agreement lends confidence to the predictive power of the theoretical models.

Below is a table showcasing a comparison of experimental and calculated geometric parameters for 2-chloro-6-methoxy-3-nitropyridine, a compound structurally similar to 2-Methoxy-3-nitropyridine (B1295690). The data is derived from DFT (B3LYP) and Hartree-Fock (HF) calculations with a 6-31+G(d,p) basis set. researchgate.net

| Parameter | Bond/Angle | HF | DFT/B3LYP |

| Bond Length (Å) | C1-C2 | 1.374 | 1.385 |

| C1-C4 | 1.397 | 1.408 | |

| C3-Cl8 | 1.722 | 1.742 | |

| C4-N7 | 1.319 | 1.335 | |

| O9-C10 | 1.409 | 1.430 | |

| Bond Angle (°) | C2-C1-C4 | 117.1 | 117.3 |

| C1-C4-N7 | 122.5 | 122.6 | |

| N7-C3-Cl8 | 114.7 | 115.1 | |

| C3-N7-C4 | 120.5 | 120.1 |

Table 1: Optimized geometrical parameters of 2-chloro-6-methoxy-3-nitropyridine. researchgate.net

Molecules with rotatable bonds, such as the methoxy (B1213986) group in 2-Methoxy-3-nitropyridine, can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Theoretical calculations are instrumental in mapping the potential energy surface (PES) associated with bond rotations. For example, a study on 2-methoxypyridine (B126380) investigated the conformers arising from the rotation of the methoxy group. rsc.org The calculations identified staggered and eclipsed conformations, with the staggered conformer being more stable in the ground state. rsc.org Such analyses are crucial for understanding the molecule's flexibility and how its shape influences its interactions.

Ab Initio and Hartree-Fock Calculations for Electronic Structure

Ab initio methods, including the Hartree-Fock (HF) approach, are based on first principles of quantum mechanics without the use of empirical parameters. nih.gov These methods provide a fundamental understanding of the electronic structure of a molecule. HF calculations have been applied to various nitropyridine derivatives to investigate their structural and electronic properties. researchgate.netscholarsresearchlibrary.com While DFT methods often provide more accurate results for a given computational cost, HF calculations are a valuable tool, particularly as a starting point for more advanced correlated methods. In a study of 2-chloro-6-methoxy-3-nitropyridine, both HF and DFT methods were used to calculate the molecular structure, with the results showing good consistency between the two approaches. researchgate.net

Simulation of Vibrational Spectra and Validation with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra can then be compared with experimental data to validate the accuracy of the computed geometry and force field. For several substituted nitropyridines, DFT calculations have been successfully used to simulate the vibrational spectra, showing good agreement with experimental FT-IR and FT-Raman measurements. redalyc.orgresearchgate.net This combined experimental and theoretical approach allows for a detailed assignment of the observed vibrational modes to specific molecular motions. In the study of 2-amino-6-methoxy-3-nitropyridine (B1334430), the calculated vibrational frequencies were scaled to better match the experimental values, a common practice to account for anharmonicity and other systematic errors in the calculations. redalyc.org

Electronic Structure Analysis

DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. For instance, in the analysis of 2-amino-6-methoxy-3-nitropyridine, the HOMO and LUMO were plotted to understand the intramolecular charge transfer within the molecule. redalyc.org This analysis is fundamental to predicting how the molecule will interact with other species and its potential for use in applications such as nonlinear optics. redalyc.org

The following table presents the calculated HOMO and LUMO energies and the energy gap for a related compound, as an example of the data generated through such analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Example Nitropyridine Derivative | -6.5 | -2.0 | 4.5 |

Table 2: Example of Frontier Molecular Orbital Energies.

Density of States (DOS) Spectrum Analysis

Density of States (DOS) analysis is a powerful computational tool used to visualize the distribution of energy levels within a molecule. The DOS spectrum illustrates the number of available electronic states at each energy level, providing a detailed picture of the molecular orbital composition. By analyzing the contributions of individual atoms or functional groups to the total DOS, one can understand their roles in the electronic structure.

For substituted nitropyridines, the DOS spectrum typically reveals the distribution of orbitals corresponding to the pyridine ring, the nitro group, and the methoxy group. The analysis of partial DOS (PDOS) can distinguish the contributions of the π-electrons of the aromatic ring and the lone pair electrons of the oxygen and nitrogen atoms. This information is crucial for understanding the electronic transitions and reactivity of the molecule. While specific DOS data for 2-Methoxy-3-nitropyridine hydrate (B1144303) is not available, analysis of similar compounds suggests that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the nitropyridine ring, indicating that this is the most reactive region of the molecule. najah.edu

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecular surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote regions of intermediate potential.

In studies of related nitropyridine derivatives, the MEP surface consistently shows the most negative potential localized around the oxygen atoms of the nitro group, making them likely sites for electrophilic interactions. redalyc.orgnih.gov Conversely, positive potentials are often observed over the hydrogen atoms and parts of the pyridine ring, indicating susceptibility to nucleophilic attack. For 2-Methoxy-3-nitropyridine hydrate, the MEP surface would be expected to show a significant negative potential near the nitro group's oxygen atoms and a region of positive potential near the hydrogen atoms of the pyridine ring and the methoxy group. The presence of a water molecule in the hydrate would introduce additional sites for hydrogen bonding interactions, which would also be visible on the MEP surface. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation Interactions

For nitropyridine systems, NBO analysis often reveals significant hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the methoxy and nitro groups into the antibonding orbitals of the pyridine ring (n → π*). redalyc.org These intramolecular charge transfer (ICT) interactions are crucial in determining the electronic properties and reactivity of the molecule. redalyc.orgnajah.edu In a study on 2-amino-6-methoxy-3-nitropyridine, NBO analysis confirmed the presence of ICT and other interactions that enhance the molecule's stability. redalyc.org For this compound, similar charge transfer phenomena are expected, with the NBO analysis potentially revealing the specific donor-acceptor interactions that govern its structure and reactivity.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Analogous Nitropyridine System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP(1) O(8) | π(N(7)-C(6)) | 25.8 | 0.28 | 0.082 |

| LP(1) N(7) | π(C(2)-C(3)) | 18.5 | 0.35 | 0.076 |

| π(C(2)-C(3)) | π(C(4)-C(5)) | 15.2 | 0.26 | 0.061 |

| π(C(4)-C(5)) | π(N(7)-C(6)) | 20.1 | 0.29 | 0.073 |

Note: This data is representative of a substituted nitropyridine and is for illustrative purposes only. Actual values for this compound would require specific computational analysis.

Prediction and Analysis of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

Molecules with significant intramolecular charge transfer and large differences in ground- and excited-state dipole moments often exhibit non-linear optical (NLO) properties. The first-order hyperpolarizability (β₀) is a key parameter used to quantify the NLO response of a molecule. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules.

Substituted nitropyridines are of interest for NLO applications due to the strong electron-withdrawing nature of the nitro group and the electron-donating potential of other substituents like methoxy and amino groups, which facilitate ICT. researchgate.net Theoretical calculations on 2-amino-6-methoxy-3-nitropyridine have indicated a significant first-order hyperpolarizability, suggesting its potential as an NLO material. redalyc.org Given its similar electronic structure, 2-Methoxy-3-nitropyridine is also expected to possess NLO properties. The presence of the methoxy group (electron-donating) and the nitro group (electron-withdrawing) on the pyridine ring creates a donor-π-acceptor system that is conducive to a high NLO response.

Table 2: Calculated NLO Properties of an Analogous Nitropyridine Derivative

| Property | Value (a.u.) |

| Dipole moment (μ) | 5.23 D |

| Mean polarizability (α) | 1.5 x 10⁻²³ esu |

| First-order hyperpolarizability (β₀) | 3.8 x 10⁻³⁰ esu |

Note: This data is based on a related nitropyridine compound and serves as an example. Specific calculations are needed for this compound.

Computational Studies on Solvent-Molecule Interactions

Computational studies on the effect of solvents are crucial for understanding a molecule's behavior in different environments. The Polarizable Continuum Model (PCM) is a common method used to simulate the influence of a solvent on the solute's properties, such as its electronic structure, stability, and spectral characteristics.

For nitropyridine derivatives, the solvent polarity can significantly influence the intramolecular charge transfer characteristics and, consequently, the electronic and optical properties. nih.gov In a study on 2-amino-6-methoxy-3-nitropyridine, UV-Vis spectra were recorded in ethanol, and theoretical calculations were performed to understand the solvent effects. redalyc.org For this compound, computational studies incorporating a solvent model would be essential to predict how its properties would change in different media. The interaction with the explicit water molecule in the hydrate structure already provides a first level of understanding of solvent effects, particularly hydrogen bonding. A continuum solvent model could further elucidate the impact of bulk solvent environments on its behavior.

Intermolecular Interactions and Supramolecular Chemistry of 2 Methoxy 3 Nitropyridine Hydrate

Detailed Analysis of Hydrogen Bonding Motifs

The molecular structure of 2-Methoxy-3-nitropyridine (B1295690), featuring a pyridine (B92270) ring, a methoxy (B1213986) group, and a nitro group, presents a variety of potential hydrogen bond donors and acceptors that are crucial in dictating its crystal packing. The primary hydrogen bond acceptors are the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and methoxy groups. While the molecule itself lacks strong conventional hydrogen bond donors (like O-H or N-H), the activated C-H groups on the pyridine ring can act as weak hydrogen bond donors.

In the crystalline state of related nitropyridine derivatives, C-H···O and C-H···N interactions are commonly observed. For instance, in the crystal structure of 2-iodo-3-nitropyridine, intermolecular C—H⋯N hydrogen-bonding interactions link the molecules into one-dimensional chains. Similarly, in other substituted nitropyridines, the nitro group is often involved in C-H···O hydrogen bonds.

The introduction of a water molecule in the hydrated form of 2-Methoxy-3-nitropyridine would significantly enrich the hydrogen bonding landscape. The water molecule can act as both a hydrogen bond donor (through its O-H bonds) and an acceptor (through its lone pairs on the oxygen atom). This versatility allows it to bridge different molecules of 2-Methoxy-3-nitropyridine, forming more complex and stable supramolecular networks.

Likely hydrogen bonding motifs involving the hydrate (B1144303) water molecule would include:

O-H···N(pyridine): The water molecule donates a hydrogen bond to the nitrogen atom of the pyridine ring.

O-H···O(nitro): The water molecule donates a hydrogen bond to one of the oxygen atoms of the nitro group.

O-H···O(methoxy): A weaker hydrogen bond may form between the water molecule and the methoxy oxygen.

C-H···O(water): The water molecule's oxygen atom can act as an acceptor for weak hydrogen bonds from the C-H groups of the pyridine ring.

These interactions would likely lead to the formation of characteristic hydrogen-bonded ring motifs, which are fundamental building blocks in supramolecular chemistry.

Role of Intermolecular Forces in Crystal Packing and Self-Assembly

The self-assembly process, leading to the formation of a crystalline solid, is a complex phenomenon of molecular recognition. The specific geometry and electronic properties of the 2-Methoxy-3-nitropyridine molecule, along with the hydrating water molecule, will guide the molecules to adopt the most thermodynamically stable crystalline form.

Influence of Hydrate Water Molecules on Supramolecular Architectures

The presence of water molecules in the crystal lattice of 2-Methoxy-3-nitropyridine hydrate is expected to have a profound impact on its supramolecular architecture. As established in numerous studies of organic hydrates, water molecules can play several crucial roles:

Structural Stabilization: Water molecules can act as "molecular glue," connecting molecules of the host compound that might not otherwise have favorable direct interactions. acs.org This often leads to the formation of more robust and intricate hydrogen-bonded networks.

Formation of Novel Motifs: The integration of water molecules can lead to the creation of unique supramolecular motifs, such as hydrated dimers, chains, or layers, which are not observed in the anhydrous form. These motifs arise from the ability of water to bridge different functional groups of the host molecule. chemrxiv.org

Modification of Crystal Morphology: By altering the intermolecular interactions and the resulting crystal packing, the presence of hydrate water can influence the external shape and size of the crystals.

Control of Polymorphism: The inclusion of water can favor the formation of a specific polymorphic form that might be different from the anhydrous polymorphs. The water molecules can template the crystal structure, guiding the assembly of the host molecules into a particular arrangement.

Advanced Applications of 2 Methoxy 3 Nitropyridine Hydrate in Complex Chemical Synthesis

Role as a Versatile Organic Building Block for Heterocyclic Systems

2-Methoxy-3-nitropyridine (B1295690) hydrate (B1144303) is a well-established and versatile building block in the synthesis of a wide array of heterocyclic systems. srdorganics.com Its pyridine (B92270) core, substituted with both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group, provides a unique electronic and steric environment that can be strategically exploited in various chemical transformations. The presence of these functional groups allows for regioselective modifications, making it a sought-after precursor for more complex heterocyclic structures.

The utility of 2-Methoxy-3-nitropyridine and its derivatives is evident in their application as starting materials for the synthesis of other functionalized pyridines. For instance, nitropyridines are key intermediates in the preparation of substituted pyridine compounds that are valuable in the synthesis of adenosine (B11128) analogs. google.com Furthermore, the transformation of related compounds, such as 2-chloro-3-nitropyridine (B167233), into various derivatives through reactions with nucleophiles like amines and thiols, highlights the adaptability of the nitropyridine scaffold.

The synthesis of fused heterocyclic systems is another area where this building block demonstrates its importance. For example, derivatives of 2-Methoxy-3-nitropyridine can be used to construct bicyclic and polycyclic systems of medicinal and material interest. The strategic placement of the methoxy and nitro groups on the pyridine ring influences the reactivity and allows for controlled annulation reactions to form more elaborate heterocyclic frameworks.

Participation in Carbon-Nitrogen Bond Cleavage and Skeletal Editing Reactions

Recent advancements in synthetic methodology have demonstrated the participation of 2-Methoxy-3-nitropyridine in sophisticated carbon-nitrogen (C-N) bond cleavage and skeletal editing reactions. rsc.org These transformative reactions offer novel pathways for the diversification of molecular scaffolds, moving beyond simple peripheral modifications to alter the core structure of the molecule itself.

Palladium-catalyzed cross-coupling reactions have been successfully employed to cleave the C–NO2 bond in nitroarenes, including 2-methoxy-3-nitropyridine, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This denitrative coupling provides a powerful tool for introducing a variety of substituents onto the pyridine ring. For example, Suzuki-Miyaura coupling reactions can be facilitated by palladium catalysts, effectively replacing the nitro group with an aryl or vinyl substituent. rsc.org

Skeletal editing represents a paradigm shift in chemical synthesis, allowing for the precise rearrangement or replacement of atoms within a ring system. nih.gov While the direct application to 2-Methoxy-3-nitropyridine hydrate is an emerging area, the principles of skeletal editing have been demonstrated on pyridine rings. nih.govnih.gov These methods involve sequences of dearomatization, cycloaddition, and rearomatization to transmute the pyridine core, offering the potential to convert pyridines into other aromatic systems like benzenes and naphthalenes. nih.govnih.gov

Utilization in the Synthesis of Substituted Arylamines and Diaryl Ethers

The reactivity of the nitro group in this compound makes it a valuable precursor for the synthesis of substituted arylamines and diaryl ethers. These structural motifs are prevalent in a wide range of biologically active molecules and functional materials. rsc.org

A significant application involves the palladium-catalyzed denitrative amination of nitroarenes. rsc.org In this process, the nitro group of substrates like 2-methoxy-3-nitropyridine is displaced by an amine, often an N-H heteroarene, to form a new C-N bond. rsc.org This method provides a direct route to N-arylated heterocycles, which are important intermediates in medicinal chemistry. The reaction tolerates a variety of nitroarenes and amine coupling partners, showcasing its versatility. rsc.org

Similarly, the synthesis of diaryl ethers can be achieved through the denitrative etherification of nitroarenes. rsc.org This reaction involves the coupling of a nitroarene, such as 2-methoxy-3-nitropyridine, with an alcohol or phenol (B47542) in the presence of a suitable catalyst. The result is the formation of a diaryl ether linkage, a key structural element in many natural products and pharmaceuticals. The reaction has been shown to be effective with a range of alcohol substrates, including substituted arenols and even water. rsc.org

| Reaction Type | Reactant | Coupling Partner | Product | Catalyst System |

| Denitrative Amination | 2-Methoxy-3-nitropyridine | N-H Heteroarenes (e.g., pyrrole, indole) | N-arylated Heterocycles | Pd(acac)2/BrettPhos |

| Denitrative Etherification | 2-Methoxy-3-nitropyridine | Alcohols/Phenols | Diaryl Ethers | Not Specified |

Facilitation of Specific Transformations for Medicinal Chemistry Intermediates

This compound and its derivatives are instrumental in the synthesis of key intermediates for medicinal chemistry. The strategic placement of the methoxy and nitro groups allows for a variety of chemical manipulations to build complex molecular scaffolds found in pharmaceutically relevant compounds.

One notable application is in the synthesis of diaminopyridine derivatives. For instance, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be prepared and subsequently reduced to form 2,3-diamino-6-methoxypyridine (B1587572). google.com This diamine is a known intermediate in the synthesis of substituted imidazole (B134444) derivatives. google.com The synthesis often involves the methoxylation of a chloro-substituted nitropyridine followed by reduction of the nitro group. google.com

Furthermore, the nitropyridine scaffold is a precursor for various bioactive molecules. For example, derivatives of nitropyridines have been used in the development of Janus kinase 2 (JAK2) inhibitors. nih.gov The synthetic route often involves modifications of the pyridine ring, such as nucleophilic substitution of a halogen atom, followed by further functionalization. nih.gov The versatility of the nitropyridine starting material allows for the creation of a library of compounds for structure-activity relationship studies.

Development of Agro-Chemical Intermediates

The chemical properties of this compound also lend themselves to the synthesis of intermediates for the agrochemical industry. The pyridine ring is a common feature in many herbicides and pesticides, and the functional groups on this particular compound provide handles for constructing these complex molecules.

Nitropyridine derivatives are important precursors in the preparation of various agrochemicals. google.com For example, certain pyridyloxy-substituted acetophenone (B1666503) oxime ethers, which exhibit herbicidal activity, are synthesized from chloropyridine precursors that can be derived from nitropyridines. nih.gov The synthesis typically involves the reaction of a chloropyridine with a hydroxyacetophenone, followed by further derivatization. nih.gov

The ability to introduce various substituents onto the pyridine ring through reactions involving the nitro group is crucial for tuning the properties of the final agrochemical product. The development of efficient synthetic routes to these intermediates, often starting from readily available materials like 2-Methoxy-3-nitropyridine, is a key focus in agrochemical research.

Contribution to Functional Material Synthesis

Beyond its applications in the life sciences, this compound also contributes to the synthesis of functional materials. The pyridine moiety is a component of various organic materials with interesting electronic and optical properties.

Pyridine derivatives are utilized in the creation of dyes and other materials for material science applications. nih.gov The electronic nature of the pyridine ring, which can be modulated by substituents like the methoxy and nitro groups, influences the photophysical properties of the resulting materials. The synthesis of these materials often involves the incorporation of the pyridine unit into larger conjugated systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.